[(3-Bromocyclobutyl)methyl]trimethylsilane
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Overview
Description
[(3-Bromocyclobutyl)methyl]trimethylsilane is an organosilicon compound that features a bromocyclobutyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromocyclobutyl)methyl]trimethylsilane typically involves the reaction of a bromocyclobutyl derivative with trimethylsilyl reagents. One common method is the reaction of 3-bromocyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromocyclobutyl)methyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new compounds.
Reduction Reactions: The bromocyclobutyl group can be reduced to a cyclobutyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding cyclobutyl ketones or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of alkoxy- or amino-cyclobutyl derivatives.
Reduction: Formation of cyclobutyl derivatives.
Oxidation: Formation of cyclobutyl ketones or alcohols.
Scientific Research Applications
[(3-Bromocyclobutyl)methyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-Bromocyclobutyl)methyl]trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The trimethylsilane moiety can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacks the bromocyclobutyl group.
Bromotrimethylsilane: Contains a bromine atom attached to a trimethylsilane group but lacks the cyclobutyl structure.
Cyclobutyltrimethylsilane: Features a cyclobutyl group attached to a trimethylsilane moiety but lacks the bromine atom.
Uniqueness
[(3-Bromocyclobutyl)methyl]trimethylsilane is unique due to the presence of both a bromocyclobutyl group and a trimethylsilane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C8H17BrSi |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
(3-bromocyclobutyl)methyl-trimethylsilane |
InChI |
InChI=1S/C8H17BrSi/c1-10(2,3)6-7-4-8(9)5-7/h7-8H,4-6H2,1-3H3 |
InChI Key |
WCWDZVBMYRQVMD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)Br |
Origin of Product |
United States |
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